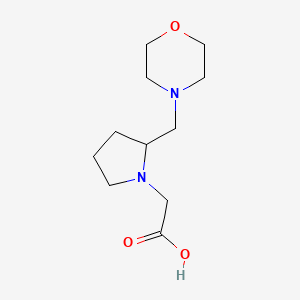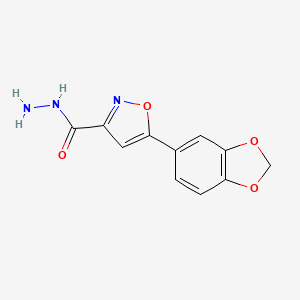
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and properties of similar structures. For instance, the synthesis of 2-aryl(pyrrolidin-4-yl)acetic acids as potent agonists of sphingosine-1-phosphate (S1P) receptors indicates the biological relevance of pyrrolidinyl acetic acids . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine as a potent M1 selective muscarinic agonist shows the significance of incorporating morpholine and pyrrolidine moieties for biological activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes and various reaction conditions. For example, the one-pot synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters involves lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, indicating the potential for complex reaction schemes in the synthesis of pyrrolidine derivatives . The synthesis of 2-aryl(pyrrolidin-4-yl)acetic acids also involves a series of reactions to achieve the desired biological activity . These methods could potentially be adapted for the synthesis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid.
Molecular Structure Analysis
While the exact molecular structure of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid is not discussed, the papers provide insights into the structural aspects of similar compounds. For instance, the cyclometalated Pd(II) and Ir(III) complexes with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac) provide information on the detailed structures determined by X-ray diffraction . This suggests that X-ray crystallography could be a valuable tool in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The papers describe various chemical reactions that could be relevant to the compound of interest. The radical synthesis of pyrrol-2-acetic acids involves I-transfer radical addition, which could be a useful reaction in the synthesis or modification of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid . Additionally, the intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) provides a pathway to diastereomerically pure pyrrolidin-2-ones, which could be related to the synthesis of pyrrolidine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid are not directly discussed in the papers. However, the biological activities of 2-aryl(pyrrolidin-4-yl)acetic acids as S1P receptor agonists and their pharmacokinetic properties in rats suggest that pyrrolidine derivatives can have significant biological properties . The luminescent properties of cyclometalated complexes also indicate that structural modifications can lead to changes in physical properties such as luminescence .
Applications De Recherche Scientifique
Agonists of S1P Receptors
2-Aryl(pyrrolidin-4-yl)acetic acids, a series including the compound , have been evaluated as agonists of S1P receptors. These analogs can induce a lowering of lymphocyte counts in mice and exhibit good pharmacokinetic properties in rats (Yan et al., 2006).
Antinociceptive Activity
Derivatives of (1-benzyl-2(3H)-benzimidazolon-3-yl)acetic acid, related to the compound, have been synthesized and tested for antinociceptive activity. Some derivatives showed potent antinociceptive activity comparable to aspirin (Nacak et al., 1999).
Antitubercular and Antifungal Activity
Novel derivatives involving 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid exhibited significant antitubercular and antifungal activities. The structure of these compounds was confirmed by various spectroscopic methods (Syed et al., 2013).
Force Degradation Study
A force degradation study of Morpholinium 2-((4-(2-Methoxyphenyl)-5-(Pyridin-4-YL)-4H-1,2,4-Triazol-3-YL)Thio) Acetate, a related compound, helped in understanding the stability and degradation behavior under various conditions, which is crucial for pharmaceutical applications (Varynskyi et al., 2019).
Synthesis of GABA Analogues
The synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues was reported. These analogues, substituted at the 4-position, were synthesized using a combination of intermolecular photocycloaddition and fragmentation reactions (Petz et al., 2019).
Pharmacological Activity of Carboxamides
Synthesis of new substituted 1H-1-pyrrolylcarboxamides, including derivatives of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid, was conducted for pharmacological interest. The carboxamides were characterized and identified through various spectroscopic techniques, indicating potential pharmacological applications (Bijev et al., 2003).
Propriétés
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-11(15)9-13-3-1-2-10(13)8-12-4-6-16-7-5-12/h10H,1-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYMBKXVLLMQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)
![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)


![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)